Z-3-Abz-Osu
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Overview
Description
Z-3-aminobenzoic acid N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C19H16N2O6 and a molecular weight of 368.34. It is commonly used in biochemical research and is known for its role in peptide synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
Z-3-Abz-Osu is a chemical compound that is used in research . More research is needed to identify its primary targets and their roles.
Mode of Action
It is known that this compound is used in the preparation of adenosine a2 receptors agonist as a treatment of central nervous system disorders and cardiovascular disorders
Biochemical Pathways
It is known that this compound is used in the preparation of adenosine a2 receptors agonist
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-aminobenzoic acid N-hydroxysuccinimide ester typically involves the reaction of 3-aminobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Z-3-aminobenzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-3-aminobenzoic acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminobenzoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Solvents: Dimethylformamide, dichloromethane.
Catalysts: Dicyclohexylcarbodiimide for coupling reactions.
Major Products:
Amide Bonds: Formed when reacting with amines.
Hydrolysis Products: 3-aminobenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
Z-3-aminobenzoic acid N-hydroxysuccinimide ester is widely used in scientific research, including:
Peptide Synthesis: It is used as a coupling reagent to form peptide bonds.
Bioconjugation: It is employed in the conjugation of proteins and peptides to various labels and tags.
Drug Development: It is used in the synthesis of drug molecules and in the study of drug interactions
Comparison with Similar Compounds
N-hydroxysuccinimide ester: Similar in its role as a coupling reagent.
3-aminobenzoic acid: Shares the aminobenzoic acid moiety but lacks the N-hydroxysuccinimide ester functionality.
Uniqueness: Z-3-aminobenzoic acid N-hydroxysuccinimide ester is unique due to its dual functionality, combining the properties of 3-aminobenzoic acid and N-hydroxysuccinimide ester. This dual functionality makes it highly effective in peptide synthesis and bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-16-9-10-17(23)21(16)27-18(24)14-7-4-8-15(11-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEFLNWIEFSKDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598122 |
Source
|
Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129666-48-4 |
Source
|
Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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